molecular formula C4H12ClNO B13659052 (R)-1-Aminobutan-2-ol hydrochloride

(R)-1-Aminobutan-2-ol hydrochloride

Cat. No.: B13659052
M. Wt: 125.60 g/mol
InChI Key: UBCLDPPFFXVCKL-PGMHMLKASA-N
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Description

Its structure consists of a four-carbon chain with an amino group (-NH₂) at position 1 and a hydroxyl group (-OH) at position 2, with the (R)-configuration at the chiral center. This compound is a salt form, enhancing its solubility in polar solvents compared to the free base.

Properties

Molecular Formula

C4H12ClNO

Molecular Weight

125.60 g/mol

IUPAC Name

(2R)-1-aminobutan-2-ol;hydrochloride

InChI

InChI=1S/C4H11NO.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1

InChI Key

UBCLDPPFFXVCKL-PGMHMLKASA-N

Isomeric SMILES

CC[C@H](CN)O.Cl

Canonical SMILES

CCC(CN)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Aminobutan-2-ol hydrochloride typically involves the reduction of ®-1-Aminobutan-2-one using a suitable reducing agent. One common method is the catalytic hydrogenation of the ketone in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of ®-1-Aminobutan-2-ol hydrochloride may involve more scalable and cost-effective methods. One such method includes the use of enzymatic reduction, where specific enzymes catalyze the reduction of the ketone to the desired amine. This approach offers advantages in terms of selectivity and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

®-1-Aminobutan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ®-1-Aminobutan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of ®-1-Aminobutan-2-amine.

    Substitution: The hydroxyl group in ®-1-Aminobutan-2-ol hydrochloride can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products Formed

    Oxidation: ®-1-Aminobutan-2-one.

    Reduction: ®-1-Aminobutan-2-amine.

    Substitution: ®-1-Chlorobutan-2-ol.

Scientific Research Applications

®-1-Aminobutan-2-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, including its use in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ®-1-Aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with enzymes involved in neurotransmitter synthesis or degradation, affecting the levels of neurotransmitters in the brain. Additionally, its chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (R)-1-Aminobutan-2-ol hydrochloride with key analogs:

Compound Name Molecular Formula CAS Number Key Features Boiling Point (°C) Water Solubility Application/Notes
This compound C₄H₁₁NO·HCl Not explicitly listed Chiral amino alcohol salt; hydroxyl at C2, amino at C1, (R)-configuration ~173 (free base)* High (salt form) Intermediate in chiral synthesis
(S)-3-Aminobutan-1-ol Hydrochloride C₄H₁₁NO·HCl 863304-89-6 Stereoisomer with amino at C3, hydroxyl at C1; (S)-configuration N/A High Pharmaceutical intermediate
Ethambutol Hydrochloride C₁₀H₂₄N₂O₂·2HCl 1070-11-7 Tuberculostatic drug; contains 2(R)-aminobutanol moiety N/A Soluble (1:2 in water) Antitubercular agent; strict enantiomeric purity required
(R)-2-Aminobut-3-en-1-ol hydrochloride C₄H₈ClNO 313995-40-3 Unsaturated backbone (C3-C4 double bond); hydroxyl at C1, amino at C2 N/A Moderate Research chemical; sensitive to storage
3-Amino-2-methylpropan-1-ol Hydrochloride C₄H₁₁NO·HCl A00005250* Branched chain with methyl at C2; amino at C3 N/A High Biochemical research

Key Observations :

  • Stereochemistry: Ethambutol’s efficacy relies on the (R,R)-configuration of its 2-aminobutanol moiety, underscoring the importance of chirality in biological activity . In contrast, (R)-1-Aminobutan-2-ol’s applications may focus on asymmetric synthesis due to its chiral center.
  • Backbone Modifications: Introducing unsaturation (e.g., (R)-2-Aminobut-3-en-1-ol) reduces stability, requiring inert storage conditions .

Analytical and Pharmacological Comparisons

Analytical Techniques
  • Thin-Layer Chromatography (TLC): The International Pharmacopoeia specifies TLC for detecting 2-aminobutanol impurities in ethambutol hydrochloride, using triketohydrindene/cadmium spray to visualize spots. This method ensures enantiomeric purity, critical for drug safety .
  • UV and FTIR Spectroscopy: Lecarnidipine hydrochloride’s UV calibration curve () and FTIR spectra highlight methodologies applicable to amino alcohol hydrochlorides for quantification and structural confirmation.

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